1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been used to synthesize related compounds .
Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, 3,4-Difluorophenylboronic acid, a related compound, has been used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Scientific Research Applications
Summary of the Application
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
Methods of Application or Experimental Procedures
The compound was synthesized and then tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay .
Results or Outcomes
Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
2. Synthesis of Fluorinated Biaryl Derivatives
Summary of the Application
3,4-Difluorophenylboronic acid, which can be derived from “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid”, can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Methods of Application or Experimental Procedures
The compound is reacted with aryl and heteroaryl halides using a Suzuki cross-coupling reaction .
Results or Outcomes
The result of this reaction is the formation of fluorinated biaryl derivatives .
3. Pyrrole Derivatives
Summary of the Application
Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Methods of Application or Experimental Procedures
A three-component reaction of arylglyoxal hydrates was performed with β-dicarbonyl compounds in the presence of ammonium acetate and hydrazine hydrate for the preparation of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid .
Results or Outcomes
The desired products were obtained in good yields . These pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
4. Synthesis of Biologically Active Hetero-aromatics
Summary of the Application
Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Methods of Application or Experimental Procedures
A three-component reaction of arylglyoxal hydrates was performed with β-dicarbonyl compounds in the presence of ammonium acetate and hydrazine hydrate for the preparation of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid .
Results or Outcomes
The desired products were obtained in good yields . These pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXODTDKYDNWQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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